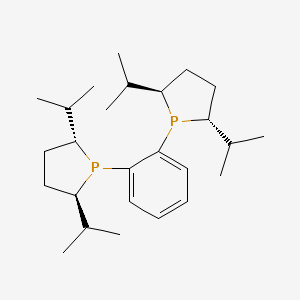

![molecular formula C7H5BrN2S B1280480 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-80-3](/img/structure/B1280480.png)

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Overview

Description

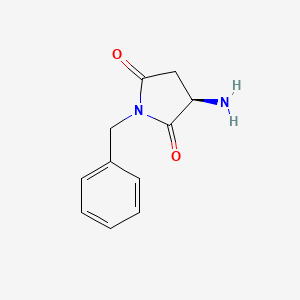

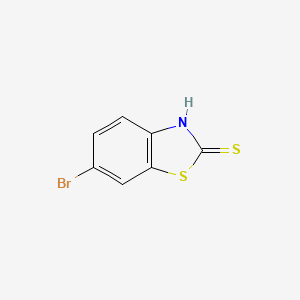

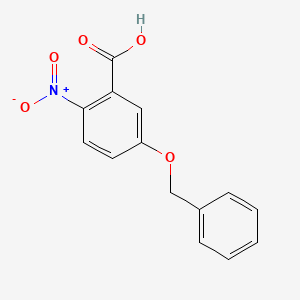

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H5BrN2S . It is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif has been extensively researched . A library of 26 donor-acceptor (D-A) compounds based on this group has been synthesized by varying the donor groups while keeping the acceptor group the same . This has allowed for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is characterized by the presence of a benzo[c][1,2,5]thiadiazole motif . This motif is a key component of electron donor-acceptor (D-A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors .Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole include a molecular weight of 229.1 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Electroluminescence Properties

This compound is used in the fine-tuning of photophysical and electroluminescence properties of benzothiadiazole-based emitters. The methyl substitution in the compound results in promising green/yellowish green emitters for electroluminescent applications. The dyes exhibited shorter wavelength absorption and emission when compared to nonmethylated dyes .

Organic Light Emitting Diodes (OLEDs)

The compound is used in the development of organic light emitting diodes (OLEDs). The dyes restrained the formation of aggregates in the solid state, which is beneficial for OLED applications. Solution processed multilayered OLED devices were fabricated employing these compounds either as host emitters or dopant emitters in a suitable host matrix .

Organic Photovoltaics (OPVs)

The compound is used in the development of organic photovoltaics (OPVs). The study on the structure−property relationship of organic π-conjugated materials has drawn immense interest in recent years due to the potential utility of organic semiconductors in electronic devices .

Organic Field Effect Transistors (OFETs)

The compound is used in the development of organic field effect transistors (OFETs). The D−A design is adopted mainly due to its tunable emission characteristics, balanced charge transport and promising thermal characteristics which are beneficial to promote the device performance in a desired fashion .

Synthesis of Dyes

Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials .

Ternary Polymer Solar Cells

The compound is used as a third component material for ternary polymer solar cells with efficiencies exceeding 16.0% .

Anticancer Agents

Thiadiazole derivatives have displayed anticancer effects, similar to that of sorafenib .

Nonlinear Optics (NLO)

The compound is used in the development of nonlinear optics (NLO). The D−A design is adopted mainly due to its tunable emission characteristics, balanced charge transport and promising thermal characteristics which are beneficial to promote the device performance in a desired fashion .

Mechanism of Action

Mode of Action

It is suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the btz group .

Action Environment

The compound should be stored in a dark place, under an inert atmosphere (nitrogen or Argon), at 2–8 °C . This suggests that environmental factors such as light, oxygen, and temperature can influence the compound’s action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

4-bromo-7-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFRKYXVQYNOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NSN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464061 | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole | |

CAS RN |

2255-80-3 | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

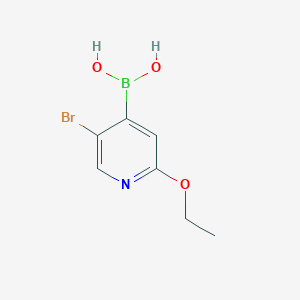

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)